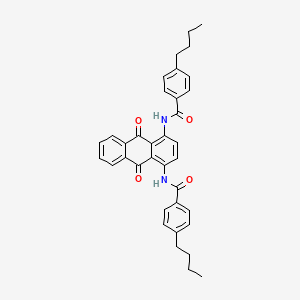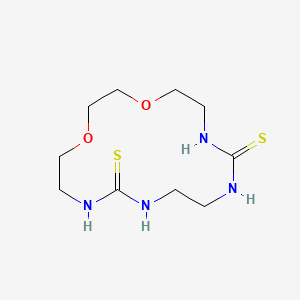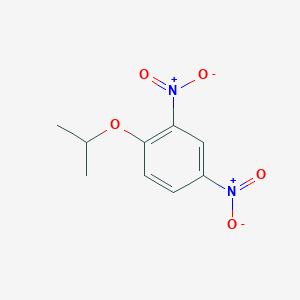
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide): is a complex organic compound that features an anthraquinone core with two butylbenzamide groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) typically involves the reaction of 1,4-diaminoanthraquinone with 4-butylbenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The mixture is stirred at a low temperature (0°C) and then gradually warmed to room temperature to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The butylbenzamide groups can participate in substitution reactions, where the butyl or benzamide moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism by which N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The anthraquinone core can participate in redox reactions, altering the oxidative state of cellular components. The butylbenzamide groups can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a butyl group.
Acetamide, N,N’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene)]bis-: Features an anthraquinone core with acetamide groups.
Uniqueness
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) is unique due to its specific combination of the anthraquinone core with butylbenzamide groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C36H34N2O4 |
|---|---|
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
4-butyl-N-[4-[(4-butylbenzoyl)amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C36H34N2O4/c1-3-5-9-23-13-17-25(18-14-23)35(41)37-29-21-22-30(38-36(42)26-19-15-24(16-20-26)10-6-4-2)32-31(29)33(39)27-11-7-8-12-28(27)34(32)40/h7-8,11-22H,3-6,9-10H2,1-2H3,(H,37,41)(H,38,42) |
InChI-Schlüssel |
RLTRXDOCBPGMRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)CCCC)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)


![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)



![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B11710144.png)
